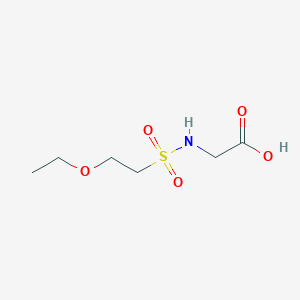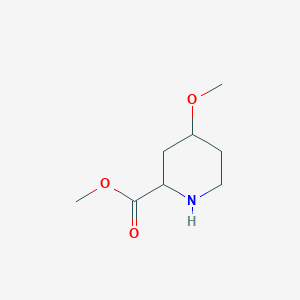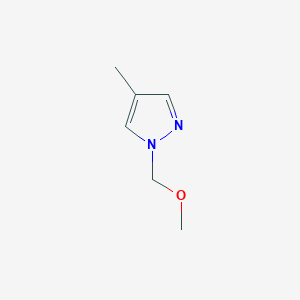
2-(2-Ethoxyethanesulfonamido)acetic acid
Overview
Description
“2-(2-Ethoxyethanesulfonamido)acetic acid” is a chemical compound with the CAS Number: 1341540-68-8 . It has a molecular weight of 211.24 and its IUPAC name is {[(2-ethoxyethyl)sulfonyl]amino}acetic acid . The compound contains a total of 26 atoms; 13 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H13NO5S/c1-2-12-3-4-13(10,11)7-5-6(8)9/h7H,2-5H2,1H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .It is stored at room temperature . More specific physical and chemical properties were not found in the sources I accessed.
Scientific Research Applications
Chiral Auxiliary and Derivatization Agent
2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound structurally related to 2-(2-Ethoxyethanesulfonamido)acetic acid, has been investigated as a versatile chiral phosphonic auxiliary. It shows potential as a chiral derivatizing agent for amines and alcohols, aiding in the separation of diastereomeric alcohols and amines in 31P NMR spectra. This suggests its utility in stereochemical analyses and organic synthesis processes (Majewska, 2019).
Liposomal Constructs for Immunization
The synthesis of various ethoxy acetic acid derivatives, including those structurally similar to this compound, has been used in the creation of liposomal constructs for immunization. These constructs utilize hydrophilic polyoxyethylene chains for better accessibility and lower intrinsic immunogenicity, making them suitable for synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).
Biological Monitoring and Occupational Health
This compound, or structurally related compounds, have been used in the biological monitoring of occupational exposure to certain chemicals. For instance, urinary 2-(2-alkoxyethoxy)acetic acids have been analyzed to assess exposure to 2-(2-alkoxyethoxy)ethanols in industrial settings, such as floor lacquerers, highlighting its application in occupational health and safety (Laitinen & Pulkkinen, 2005).
Synthetic Chemistry
In synthetic chemistry, compounds related to this compound have been used as intermediates in various reactions. For instance, the synthesis of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester, a structurally related compound, has been described for use in allylation reactions, showcasing its role in the synthesis of complex organic molecules (Schleusner et al., 2004).
Environmental and Urban Studies
In environmental and urban studies, related compounds have been analyzed for their occurrence and effects. For example, the detection of (2-ethoxyethoxy)acetic acid in urine samples from patients with metabolic disorders or those undergoing chemotherapy indicates its potential as a biomarker for environmental exposure or metabolic processes (Kamerling et al., 1977).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(2-Ethoxyethanesulfonamido)acetic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with acetyl-CoA synthetase 2 (ACSS2), an enzyme that catalyzes the conversion of acetate to acetyl-CoA . This interaction is crucial for the regulation of energy metabolism and lipid synthesis. Additionally, this compound has been shown to influence the activity of other enzymes involved in the pentose phosphate pathway, which is essential for nucleic acid synthesis and cellular redox balance .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of the AMPK pathway, which is involved in maintaining cellular energy homeostasis . Furthermore, this compound has been shown to affect the expression of genes related to oxidative stress response and lipid metabolism, thereby impacting cellular functions such as proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It binds to acetyl-CoA synthetase 2 (ACSS2), leading to the production of acetyl-CoA, which is a key intermediate in energy metabolism and lipid synthesis . Additionally, this compound can inhibit or activate other enzymes in metabolic pathways, thereby influencing the overall metabolic flux and gene expression . These interactions are crucial for the compound’s effects on cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish due to degradation . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular metabolism and energy production . At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . These threshold effects are important considerations for determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pentose phosphate pathway and the tricarboxylic acid cycle . It interacts with enzymes such as acetyl-CoA synthetase 2 (ACSS2) and transaldolase, influencing the flux of metabolites and the overall metabolic balance . These interactions are crucial for the compound’s role in regulating energy metabolism and cellular redox state.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can interact with various binding proteins that influence its localization and accumulation . These interactions are important for the compound’s bioavailability and its effects on cellular functions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it participates in metabolic processes such as the tricarboxylic acid cycle and oxidative phosphorylation . Additionally, post-translational modifications and targeting signals can direct the compound to specific cellular compartments, influencing its activity and interactions with other biomolecules .
properties
IUPAC Name |
2-(2-ethoxyethylsulfonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5S/c1-2-12-3-4-13(10,11)7-5-6(8)9/h7H,2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAJPYNVYPTKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCS(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-nitrobenzoate](/img/structure/B1428799.png)




![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1428812.png)
![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1428813.png)

![[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1428815.png)
